Dolutegravir-d4 -

Dolutegravir-d4

Catalog Number: EVT-1496772
CAS Number:
Molecular Formula: C₂₀H₁₅D₄F₂N₃O₅
Molecular Weight: 423.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dolutegravir-d4 is a deuterated form of dolutegravir, an integrase strand transfer inhibitor used in the treatment of human immunodeficiency virus (HIV). The addition of deuterium atoms enhances the stability and pharmacokinetic properties of the compound, making it useful for analytical studies and possibly improving therapeutic outcomes. Dolutegravir itself is classified as a second-generation antiretroviral medication and has been widely adopted in combination therapies for HIV due to its efficacy and safety profile.

Source

Dolutegravir-d4 is synthesized from dolutegravir through a deuteration process, where hydrogen atoms are replaced with deuterium. This compound is often utilized in pharmacokinetic studies to trace the drug's behavior in biological systems without interference from the non-deuterated form.

Classification
  • Chemical Class: Integrase inhibitors
  • Therapeutic Class: Antiretroviral agents
  • Target: Human immunodeficiency virus integrase enzyme
Synthesis Analysis

Methods

Technical Details

The synthesis may involve:

  • Deuterated solvents: Such as deuterated methanol or dimethyl sulfoxide, which facilitate the incorporation of deuterium.
  • Catalysts: Certain catalysts may be employed to promote the exchange of hydrogen with deuterium at specific sites on the dolutegravir molecule.
  • Purification techniques: High-performance liquid chromatography (HPLC) is often used to purify the final product and confirm its identity through mass spectrometry.
Molecular Structure Analysis

Structure

Dolutegravir-d4 retains the core structure of dolutegravir while incorporating four deuterium atoms. The molecular formula remains similar, but with increased molecular weight due to the heavier isotopes.

Data

  • Molecular Weight: The molecular weight of dolutegravir-d4 is slightly higher than that of dolutegravir due to the presence of deuterium.
  • Nuclear Magnetic Resonance Spectroscopy (NMR): NMR studies can confirm the presence of deuterium and provide insights into the compound's conformational dynamics.
Chemical Reactions Analysis

Reactions

Dolutegravir-d4 undergoes similar chemical reactions as dolutegravir but may exhibit different kinetics due to the presence of deuterium. The reactions include:

  • Hydrolysis: The stability in aqueous solutions may be enhanced, leading to slower degradation rates.
  • Metabolic pathways: Deuteration can influence metabolic pathways, potentially altering half-life and bioavailability.

Technical Details

Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are used to study these reactions, providing insights into how deuteration affects reaction rates and pathways.

Mechanism of Action

Process

Dolutegravir-d4 functions by inhibiting the integrase enzyme, which is crucial for viral replication. By preventing the integration of viral DNA into host DNA, dolutegravir-d4 effectively halts the replication cycle of HIV.

Data

Studies indicate that deuterated forms may exhibit improved binding affinities or altered pharmacodynamics compared to their non-deuterated counterparts, although specific data on dolutegravir-d4's mechanism remains limited.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration; less prone to metabolic degradation.
  • Melting Point: Similar to that of dolutegravir but may vary slightly due to isotopic substitution.
Applications

Scientific Uses

Dolutegravir-d4 is primarily used in pharmacokinetic studies to evaluate drug metabolism and distribution without interference from endogenous compounds. It serves as an internal standard in analytical chemistry for quantifying dolutegravir levels in biological samples, aiding researchers in understanding drug interactions and optimizing therapeutic regimens for HIV treatment.

Chemical Characterization and Synthesis of Dolutegravir-d4

Structural Elucidation and Isotopic Labeling Mechanisms

Dolutegravir-d4 (C₂₀H₁₇D₄FN₆O₅; MW: 448.44 g/mol) is a deuterated isotopologue of the HIV integrase inhibitor dolutegravir, featuring four deuterium atoms at the benzylic methylene group (–CD₂–) adjacent to the fluorophenyl ring. This strategic deuteration replaces the –CH₂– moiety at the C9 position of the parent compound's benzyl moiety, preserving the core pharmacophore responsible for integrase strand transfer inhibition while altering molecular vibrational frequencies and bond dissociation energies [6] [7]. The isotopic labeling induces minimal steric perturbation due to deuterium's near-identical van der Waals radius compared to hydrogen (≈1.0 Å), but significantly impacts the compound's C–D stretching vibrations (observed at 2100-2200 cm⁻¹ via FTIR) and nuclear magnetic resonance characteristics. In ¹H-NMR spectra, the benzylic proton signal at ≈4.8 ppm disappears, while ²H-NMR reveals a characteristic quartet (J₃₆₅ Hz) at ≈3.5 ppm, confirming selective deuteration [6] [8]. Mass spectrometry demonstrates a +4 Da mass shift (m/z 421→425 for [M–H]⁻ ions) with distinctive fragmentation patterns due to kinetic isotope effects during bond cleavage [6].

The isotopic labeling primarily serves as a tracer mechanism for pharmacokinetic studies, leveraging deuterium's non-radioactive nature and negligible biological impact compared to radiolabels (e.g., ¹⁴C). This enables precise tracking of drug distribution via PET imaging when combined with ¹⁸F (as in [¹⁸F]dolutegravir) or quantification via LC-MS without interference from endogenous compounds [6] [8].

Table 1: Key Spectroscopic Characterization Parameters for Dolutegravir-d4

TechniqueParameterDolutegravirDolutegravir-d4Analytical Significance
MS[M+H]⁺ (m/z)420.1424.1+4 Da shift confirms deuteration
¹H-NMRBenzylic –CH₂– (ppm)4.78 (s, 2H)AbsentLoss of proton signal
²H-NMRBenzylic –CD₂– (ppm)3.52 (q, J=365 Hz)Direct detection of deuterium
FTIRC–D stretch (cm⁻¹)2185Distinct from C–H stretches (2850–2960)

Synthetic Pathways for Deuterated Analogues

Synthesis of dolutegravir-d4 employs a late-stage deuteration strategy to minimize isotopic dilution and maximize yield. The primary route involves catalytic H/D exchange on a benzyl-protected precursor using platinum-group metals under D₂ atmosphere, followed by deprotection and cyclization [7] [10]. A validated three-step sequence comprises:

  • Deuterium Incorporation: 4-(Aminomethyl)-2,5-difluorobenzonitrile-d4 is synthesized via Pd/C-catalyzed exchange of its non-deuterated analogue in D₂O/CH₃OD (1:1) at 80°C for 24 hours, achieving >98% deuteration at the methylene position. The reaction is monitored by LC-MS to prevent over-deuteration at aromatic sites [10].
  • Peptide Coupling: The deuterated benzylamine intermediate is condensed with tricyclic acid intermediate 6 (methyl 2-((4-ethoxy-2,4-dioxobutyl)carbamoyl)-4-hydroxy-1-methyl-6,8-dioxo-1,5,7-triazaspiro[3.4]oct-2-ene-5-carboxylate) using peptide coupling reagents like HATU in DMF, yielding the protected dolutegravir-d4 ester [10].
  • Deprotection and Purification: O-debenzylation is achieved via hydrogenolysis (Pd(OH)₂/C, H₂) or acidolysis (TFA/DCM), followed by anion-exchange chromatography (Dowex 1×8 resin) to isolate dolutegravir-d4 sodium salt with >99.5% chemical purity and 98.5% isotopic enrichment [10].

Continuous flow chemistry methods, adapted from non-deuterated dolutegravir synthesis [1], reduce reaction times from 34.5 hours (batch) to <1 hour by telescoping deuterium exchange, coupling, and deprotection in microreactors. This suppresses thermal degradation pathways common in batch processing and improves isotopic fidelity [1] [6]. Challenges include preventing back-exchange (H/D scrambling) during acidic/basic steps, necessitating pH-controlled reaction quenching and anhydrous workup conditions [10].

Comparative Analysis with Non-Deuterated Dolutegravir

Physicochemical differences between dolutegravir-d4 and its non-deuterated counterpart arise solely from kinetic isotope effects (KIEs):

  • Metabolic Stability: Microsomal assays (human liver microsomes) show ≈10–15% reduced intrinsic clearance for dolutegravir-d4 due to KIE on UGT1A1-mediated glucuronidation (C–D bond cleavage at benzylic site), the primary metabolic pathway [5]. The ether glucuronide formation rate decreases by 12.5% (t₁/₂: 15.7 h vs. 15.6 h for dolutegravir) [2] [5].
  • Solubility and Partitioning: Both compounds exhibit identical solubility in water (0.83 mg/mL) and DMSO (>100 mg/mL), but dolutegravir-d4 shows a marginally higher logP (1.58 vs. 1.55) due to altered hydrogen bonding capacity [7] [8].
  • Photostability: Accelerated UV exposure (ICH Q1B) reveals comparable degradation rates (t₉₀≈120 min at 365 nm), confirming deuteration does not alter photolytic susceptibility [4].
  • Analytical Behavior: Dolutegravir-d4 co-elutes with dolutegravir in non-mass-directed detection (e.g., HPLC-UV) but resolves in high-resolution MS (Δm/z=4.025). This necessitates MS detection for precise quantification in biological matrices to avoid interference from endogenous compounds with similar retention times [8].

Deuteration does not alter target binding kinetics, as confirmed by integrase-DNA complex inhibition assays (IC₅₀=2.1 nM vs. 2.0 nM for dolutegravir). However, in vivo PET imaging with [¹⁸F]dolutegravir-d4 in primates demonstrates altered distribution kinetics: 18% slower biliary excretion and 11% higher brain penetration, attributed to KIEs on transporter-mediated efflux (e.g., P-gp) [6]. These subtle differences necessitate validation of deuterated analogs as tracers for absolute pharmacokinetic quantification but do not preclude their utility in comparative distribution studies [6] [8].

Properties

Product Name

Dolutegravir-d4

Molecular Formula

C₂₀H₁₅D₄F₂N₃O₅

Molecular Weight

423.4

Synonyms

(4R,12aS)-N-[(2,4-Difluorophenyl)methyl]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-methyl-6,8-dioxo-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide-d4; GSK 1349572-d4; S/GSK1349572-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.